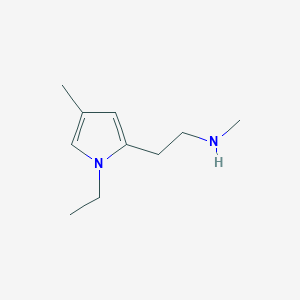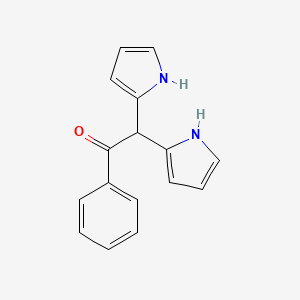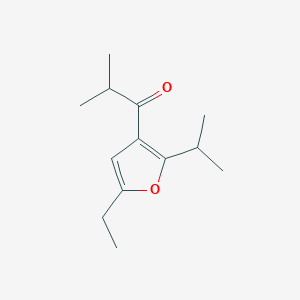
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine is a synthetic organic compound that belongs to the class of amines This compound features a pyrrole ring substituted with ethyl and methyl groups, and an ethanamine chain attached to the nitrogen atom of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Ethanamine Chain: The ethanamine chain can be attached via a nucleophilic substitution reaction, where the nitrogen atom of the pyrrole ring reacts with an appropriate ethanamine derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom or the alkyl side chains.
Reduction: Reduction reactions may target the pyrrole ring or the nitrogen atom, potentially leading to the formation of different amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce secondary or tertiary amines.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for potential therapeutic uses.
Industry: Use in the production of materials with specific chemical properties.
作用機序
The mechanism of action of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to changes in cellular pathways and functions.
類似化合物との比較
Similar Compounds
2-(1-Ethyl-1H-pyrrol-2-yl)-N-methylethanamine: Lacks the methyl group on the pyrrole ring.
2-(1-Methyl-4-ethyl-1H-pyrrol-2-yl)-N-methylethanamine: Different substitution pattern on the pyrrole ring.
2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-ethylethanamine: Different alkyl group on the ethanamine chain.
Uniqueness
The unique substitution pattern of 2-(1-Ethyl-4-methyl-1H-pyrrol-2-yl)-N-methylethanamine may confer specific chemical and biological properties that distinguish it from similar compounds
特性
分子式 |
C10H18N2 |
|---|---|
分子量 |
166.26 g/mol |
IUPAC名 |
2-(1-ethyl-4-methylpyrrol-2-yl)-N-methylethanamine |
InChI |
InChI=1S/C10H18N2/c1-4-12-8-9(2)7-10(12)5-6-11-3/h7-8,11H,4-6H2,1-3H3 |
InChIキー |
WQYOYLOUMXCTBX-UHFFFAOYSA-N |
正規SMILES |
CCN1C=C(C=C1CCNC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)







![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
